molecular formula C26H26FNO6 B4110577 1-(4-fluorobenzyl)-3-(4-methoxyphenoxy)-4-(3,4,5-trimethoxyphenyl)-2-azetidinone

1-(4-fluorobenzyl)-3-(4-methoxyphenoxy)-4-(3,4,5-trimethoxyphenyl)-2-azetidinone

Cat. No. B4110577
M. Wt: 467.5 g/mol
InChI Key: OYFLOFYTGNQJKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzyl)-3-(4-methoxyphenoxy)-4-(3,4,5-trimethoxyphenyl)-2-azetidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is commonly referred to as "Compound X" and has been found to exhibit promising pharmacological properties that make it a potential candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of Compound X is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. The compound has been found to selectively target certain cellular pathways, leading to the modulation of various physiological processes.
Biochemical and Physiological Effects:
Compound X has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to inhibit the production of inflammatory cytokines, leading to a reduction in inflammation. It has also been found to induce apoptosis in cancer cells, leading to cell death. In addition, Compound X has been shown to exhibit antibacterial properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Compound X in lab experiments is its high purity and yield. The compound is also relatively easy to synthesize, making it readily available for use in scientific research. However, one limitation of using Compound X is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of Compound X. One potential area of research is the development of new drugs based on the pharmacological properties of the compound. Researchers may also investigate the potential use of Compound X in the treatment of other diseases, such as autoimmune disorders and viral infections. In addition, the development of new synthetic methods for the production of Compound X may lead to improvements in its purity and yield, making it more suitable for use in scientific research.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a potential candidate for the development of new drugs. Researchers have also investigated the potential use of Compound X in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenoxy)-4-(3,4,5-trimethoxyphenyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FNO6/c1-30-19-9-11-20(12-10-19)34-25-23(17-13-21(31-2)24(33-4)22(14-17)32-3)28(26(25)29)15-16-5-7-18(27)8-6-16/h5-14,23,25H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFLOFYTGNQJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(N(C2=O)CC3=CC=C(C=C3)F)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorobenzyl)-3-(4-methoxyphenoxy)-4-(3,4,5-trimethoxyphenyl)-2-azetidinone
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1-(4-fluorobenzyl)-3-(4-methoxyphenoxy)-4-(3,4,5-trimethoxyphenyl)-2-azetidinone
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1-(4-fluorobenzyl)-3-(4-methoxyphenoxy)-4-(3,4,5-trimethoxyphenyl)-2-azetidinone
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Reactant of Route 4
1-(4-fluorobenzyl)-3-(4-methoxyphenoxy)-4-(3,4,5-trimethoxyphenyl)-2-azetidinone
Reactant of Route 5
Reactant of Route 5
1-(4-fluorobenzyl)-3-(4-methoxyphenoxy)-4-(3,4,5-trimethoxyphenyl)-2-azetidinone
Reactant of Route 6
Reactant of Route 6
1-(4-fluorobenzyl)-3-(4-methoxyphenoxy)-4-(3,4,5-trimethoxyphenyl)-2-azetidinone

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